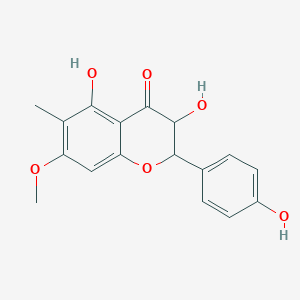

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one is a dihydroflavonol derivative characterized by a 2,3-dihydrochromen-4-one core substituted with hydroxyl, methoxy, methyl, and 4-hydroxyphenyl groups. Its molecular formula is C₁₆H₁₄O₆, with a molecular weight of 326.28 g/mol . Key physicochemical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one typically involves several steps, starting from simpler aromatic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with appropriate diketones under acidic or basic conditions to form the chromenone core. Subsequent hydroxylation and methylation steps are carried out to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one exhibits several pharmacological properties:

Antioxidant Activity

Research indicates that this compound has significant antioxidant properties due to its ability to scavenge free radicals. A study demonstrated that it effectively reduces oxidative stress in cellular models, which can have implications for aging and chronic diseases .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. For instance, it was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures .

Anticancer Properties

Preliminary studies indicate that this flavonoid may induce apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in breast cancer cells by modulating cell cycle progression and promoting apoptotic pathways .

Biochemical Research

The compound's structure allows it to interact with various biological targets:

Enzyme Inhibition

Studies have highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Signal Transduction Modulation

The compound may influence signaling pathways associated with cell survival and proliferation. It has been observed to affect the Akt/mTOR signaling pathway, which is vital for cellular growth and metabolism .

Material Science Applications

Due to its unique chemical structure, this compound is being explored for use in developing new materials:

Nanocomposites

Research is underway to incorporate this compound into polymer matrices to enhance their mechanical properties and thermal stability. Its antioxidant properties may also improve the longevity of these materials under oxidative stress conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction of oxidative stress markers in cell cultures treated with the compound. |

| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-α and IL-6 production in macrophages. |

| Study C | Anticancer Properties | Induced apoptosis in breast cancer cells via modulation of cell cycle proteins. |

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neobavaisoflavone (C₂₀H₁₈O₄)

- Structure : 7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one.

- Key differences :

- Contains a prenyl group (3-methylbut-2-enyl) instead of a methyl group.

- Lacks the 2,3-dihydro modification, making it a planar flavone.

- Research findings :

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one (C₂ in )

- Key differences :

- Absence of methyl at C6 reduces lipophilicity (LogP ≈ 1.8).

- Simplified structure may enhance solubility but reduce membrane permeability.

- Research findings :

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one (BD298530)

- Structure : A flavone (4H-chromen-4-one) without the 2,3-dihydro group.

- Key differences :

- Planar structure due to unsaturated C2-C3 bond, affecting π-π stacking in protein binding.

- Molecular formula C₁₆H₁₂O₆ (lower hydrogen content).

- Research findings :

Kaempferol 7-neohesperidoside (C₂₇H₃₀O₁₅)

- Structure: Glycosylated derivative with a neohesperidosyl group (6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl) at C5.

- Key differences :

- Glycosylation increases molecular weight (594.5 g/mol) and PSA (>150 Ų), drastically altering pharmacokinetics.

- Research findings :

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one (C3 in )

- Structure : Missing both the 3-hydroxy and 6-methyl groups.

- Key differences :

- Reduced hydrogen-bonding capacity (PSA ≈ 70 Ų).

- Simpler structure with lower molecular weight (286.26 g/mol).

- Research findings :

Structural and Functional Implications

Biological Activity

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one, also known as Isoanhydroicaritin, is a flavonoid compound derived from natural sources, particularly propolis and certain plant extracts. This compound has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects.

Chemical Structure

The chemical structure of Isoanhydroicaritin can be represented as follows:

This structure features multiple hydroxyl groups that contribute to its biological activity.

Antioxidant Activity

Isoanhydroicaritin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. A study demonstrated that the compound effectively increased the levels of glutathione (GSH) while decreasing malondialdehyde (MDA) levels in cells exposed to oxidative stress .

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This anti-inflammatory action is crucial in preventing chronic diseases associated with inflammation .

Anticancer Properties

Isoanhydroicaritin has demonstrated promising anticancer effects across various cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells. In vitro studies have shown that it induces apoptosis in human prostate cancer cells (LNCaP) at concentrations ranging from 0–120 μM .

- Inhibition of Cell Proliferation : It effectively inhibits the proliferation of several cancer cell lines, including HeLa and A549 cells. For instance, concentrations as low as 5 μM have been effective in reducing cell viability .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| LNCaP | 0–120 | Induction of apoptosis |

| HeLa | 5–20 | Inhibition of proliferation |

| A549 | 5–20 | Anti-invasive activity |

Cardiovascular Protective Effects

Research indicates that Isoanhydroicaritin may protect against cardiovascular diseases by enhancing endothelial function and reducing oxidative stress. It has been shown to improve nitric oxide (NO) bioavailability, which is essential for vascular health .

Case Studies

Several studies highlight the efficacy of Isoanhydroicaritin in various biological contexts:

- Propolis Extract Studies : Research involving propolis extracts containing Isoanhydroicaritin showed significant inhibition of tumor growth in animal models of cancer. The extracts were effective at modulating immune responses and reducing tumor metastasis .

- In Vivo Studies : Animal studies demonstrated that administration of Isoanhydroicaritin led to a marked reduction in tumor size and improved survival rates in mice bearing tumors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one, and how can reaction conditions be optimized?

- Methodology :

- Glycoside removal : Start with precursors like 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one. Use DMF as a solvent and K₂CO₃ as a base for deprotonation. Introduce methyl iodide for selective methylation under controlled room-temperature conditions (48 hours) .

- Purification : Employ ethyl acetate washes to isolate intermediates, followed by column chromatography for final product isolation.

- Optimization : Adjust stoichiometric ratios of methyl iodide and monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Analytical Framework :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C7, hydroxy groups at C3/C5). Compare chemical shifts with related chromen-4-one derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₂O₆; exact mass 324.21 g/mol) .

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

Advanced Research Questions

Q. How do conflicting bioactivity results arise in studies of this compound, and how can they be resolved?

- Case Study : Computational docking studies suggest high bioavailability (score 0.55–0.56) and solubility, but in vitro assays may show limited cellular uptake due to steric hindrance from methoxy/methyl groups .

- Resolution :

- Comparative Assays : Perform parallel in silico (e.g., molecular dynamics simulations) and in vitro (e.g., Caco-2 permeability assays) studies.

- Structural Modifications : Synthesize analogs (e.g., demethylated derivatives) to isolate functional group contributions.

Q. What are the challenges in reproducing synthetic yields across laboratories, and how can they be mitigated?

- Key Issues :

- Sensitivity to trace moisture (degrades methoxy groups).

- Variability in glycoside removal efficiency during methylation .

- Solutions :

- Standardize anhydrous conditions (e.g., molecular sieves in DMF).

- Use calibrated HPLC to quantify intermediate purity before proceeding.

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Gaps Identified : No data on biodegradability, bioaccumulation, or soil mobility .

- Proposed Methods :

- Microcosm Studies : Assess microbial degradation in simulated soil/water systems.

- QSAR Modeling : Predict toxicity endpoints (e.g., LC₅₀ for aquatic organisms) using quantitative structure-activity relationships.

Q. Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

Q. How should researchers design dose-response experiments to evaluate antioxidant activity?

- Protocol Design :

- Assay Selection : DPPH/ABTS radical scavenging assays at concentrations 1–100 μM.

- Controls : Include ascorbic acid as a positive control and solvent-only blanks.

- Data Analysis : Calculate IC₅₀ values and compare with structurally similar flavonoids .

Q. Data Contradiction Analysis

Q. Why might NMR data conflict with computational predictions for this compound’s conformation?

- Root Causes :

- Solvent polarity effects altering tautomeric equilibria (e.g., keto-enol shifts).

- Temperature-dependent rotational barriers in the dihydrochromen ring .

- Validation : Perform variable-temperature NMR (VT-NMR) to observe dynamic conformational changes.

Q. Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₆ | |

| Exact Mass | 324.21 g/mol | |

| Bioavailability Score | 0.55–0.56 (computational) | |

| Synthetic Yield (Methylation) | 60–75% (room temperature, 48h) |

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3 |

InChI Key |

MGHMBAZWBKOORJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.